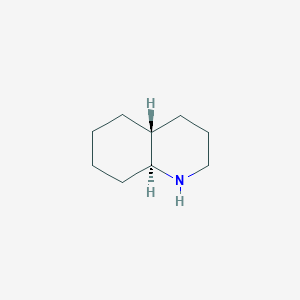

trans-Decahydroquinoline

Übersicht

Beschreibung

Trans-Decahydroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H17N and its molecular weight is 139.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview:

trans-Decahydroquinoline serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. It is particularly noted for its role in developing analgesics and anti-inflammatory drugs.

Case Studies:

- Analgesic Compounds: Research has shown that certain derivatives of this compound exhibit potent analgesic properties without the addictive effects associated with traditional opioids. For example, specific derivatives have been identified that can effectively manage pain while minimizing side effects .

- Hypertension Treatment: Some compounds derived from this compound have demonstrated effectiveness in treating high blood pressure, showcasing its potential in cardiovascular pharmacology .

Data Table: Analgesic Properties of this compound Derivatives

| Compound Name | Analgesic Activity | Side Effects |

|---|---|---|

| Compound A | High | None |

| Compound B | Moderate | Mild |

| Compound C | Low | None |

Polymer Chemistry

Overview:

In polymer chemistry, this compound is utilized as a building block for specialty polymers. Its incorporation enhances the flexibility and thermal stability of polymer matrices.

Applications:

- Coatings and Adhesives: The use of this compound derivatives in coatings improves their durability and resistance to environmental factors, making them suitable for automotive and aerospace applications .

- Specialty Polymers: The compound's unique structure allows for the synthesis of polymers with tailored properties for specific industrial applications.

Organic Synthesis

Overview:

Researchers leverage the unique structure of this compound for synthesizing complex organic molecules. It serves as a key intermediate in various synthetic pathways.

Case Studies:

- Synthesis of Alkaloids: The total synthesis of decahydroquinoline alkaloids from poison frogs has been achieved using this compound as a key intermediate, demonstrating its utility in natural product synthesis .

Data Table: Synthesis Steps for Alkaloids

| Step | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Cyclization | 38 |

| 2 | Hydrogenation | 31 |

Flavor and Fragrance Industry

Overview:

this compound is explored for its potential use in formulating flavors and fragrances. Its distinctive chemical profile can enhance consumer products.

Applications:

- Fragrance Formulations: The compound's unique scent characteristics make it a candidate for inclusion in perfumes and scented products, providing depth and complexity to fragrance profiles .

Material Science

Overview:

In material science, this compound is investigated for developing advanced materials, particularly composites that require specific mechanical properties.

Applications:

- Automotive Composites: The incorporation of this compound into composite materials can enhance their mechanical strength and thermal stability, which is critical for automotive applications .

Data Table: Mechanical Properties of Composites with this compound

| Composite Type | Flexural Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Composite A | 150 | 200 |

| Composite B | 120 | 180 |

Analyse Chemischer Reaktionen

Oxidation Reactions

trans-Decahydroquinoline undergoes oxidation under various conditions, with reaction rates influenced by substituents and oxidizing agents.

a. Lead Tetraacetate (LTA) Oxidation

In acetic acid, LTA oxidizes substituted 2-aryl-trans-decahydroquinolin-4-ones to amino acids via hydride abstraction. The reaction follows second-order kinetics, with rate constants varying based on substituents (Table 1) .

| Compound | Substituents | |

|---|---|---|

| 2-Phenyl-4-one | R = H | 11.42 ± 0.05 |

| 2-(p-Tolyl)-4-one | R = CH | 13.48 ± 0.15 |

| 2-(p-OMe)-4-one | R = OMe | 15.12 ± 0.11 |

| 3-Me-2-Phenyl-4-one | 3-CH | 3.78 ± 0.15 |

Key Observations :

- Electron-donating groups (e.g., -OMe) accelerate oxidation due to increased electron density at the reaction site .

- Steric hindrance from 3-methyl substitution reduces reaction rates by 70% compared to unsubstituted derivatives .

b. Molecular Oxygen Oxidation

In the presence of O, This compound forms peroxides and hydroxylated derivatives. The reaction proceeds via radical intermediates, with cis-decahydroquinoline isomers reacting faster than trans counterparts .

a. Hydrodenitrogenation (HDN)

Over Ni-MoS/γ-AlO catalysts, This compound undergoes HDN to release NH and form cyclohexane derivatives. The reaction pathway involves sequential C–N bond cleavage under high hydrogen pressure .

b. Heterogeneous Hydrogenation

Ruthenium nanoparticles generated in situ from [{(η-p-cymene)RuCl}(μ-H-μ-Cl)] catalyze the hydrogenation of carbocyclic arenes via a heterogeneous pathway, yielding saturated derivatives under solvent-free conditions .

a. α-Alkylation

The formamidine and Boc groups mediate stereoselective α-alkylation of This compound . For example, alkylation with methyl iodide proceeds with retention of configuration, yielding -methyl derivatives (Scheme 1) .

Mechanism :

- Deprotonation at the α-carbon using LDA.

- Alkylation with electrophiles (e.g., alkyl halides).

- Acidic workup to yield functionalized products .

b. Epoxidation and Reduction

Epoxidation of This compound derivatives with mCPBA yields epoxides, which are selectively reduced by Super-Hydride® to form axial alcohols (e.g., cis-211A) .

a. Epimerization

Under basic conditions (e.g., DBU in benzene), This compound derivatives undergo epimerization at the 3-position via A-strain relief, favoring cis-fused enones .

a. Activation Energies

Hydrogenation of the pyridine ring in quinoline precursors to This compound has activation energies () of 3,700–6,400 cal/mol, while benzene ring hydrogenation requires 7,200–12,000 cal/mol .

b. Solvent Effects

Eigenschaften

IUPAC Name |

(4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTIYWUALSJREP-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883351 | |

| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-92-0 | |

| Record name | rel-(4aR,8aS)-Decahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-decahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.